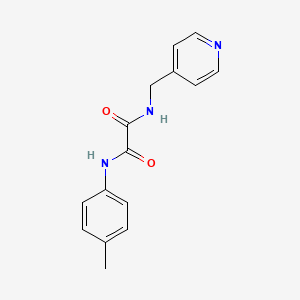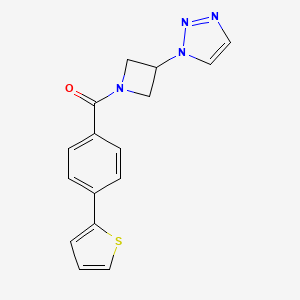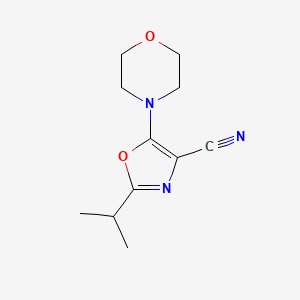![molecular formula C18H16ClN3O2 B2519512 N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 821803-76-3](/img/structure/B2519512.png)
N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as CICO, is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. CICO belongs to the class of oxamide compounds, which are known for their diverse chemical and biological properties.
Scientific Research Applications
Indole Derivatives in Anticancer Research
Indole derivatives, like "N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide," often exhibit promising biological activities. For instance, a study involving novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed potent urease inhibitory activities. These compounds were synthesized through a multi-step process starting with 4-(1H-indol-3-yl)butanoic acid, leading to a variety of electrophiles and nucleophiles that combined to produce the final scaffolds. The synthesized molecules displayed significant in vitro inhibitory potential against urease enzyme, with one compound showing competitive inhibition with a Ki value of 0.003 μM. This suggests that indole derivatives could have therapeutic applications in treating diseases related to urease activity, such as gastric ulcers and urinary tract infections (Nazir et al., 2018).
Oxamide Derivatives in Material Science
Oxamide derivatives are known for their application in material sciences, particularly in the synthesis of polyurethanes. A study on the preparation and properties of polyurethane foams using hydroxyethyl derivatives of oxamide modified with boric acid demonstrated the potential of oxamide derivatives in enhancing the thermal stability and compressive strength of polyurethane foams. The derivatives were obtained by reacting N,N'-bis(2-hydroxyethyl)oxamide with boric acid, indicating that modifications to oxamide structures can lead to materials with improved physical properties (Zarzyka, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the inhibition or activation of certain cellular processes.
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can cause a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-chlorophenyl)oxalamide is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUQERVTYBILMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)
![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)


![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)
![N-(Oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2519451.png)